Cas no 868596-13-8 (3,5-Difluoro-2-nitrobenzonitrile)

3,5-Difluoro-2-nitrobenzonitrile structure
868596-13-8 structure
商品名:3,5-Difluoro-2-nitrobenzonitrile
CAS番号:868596-13-8
MF:C7H2F2N2O2
メガワット:184.099788188934
MDL:MFCD13185568
CID:1028350
PubChem ID:54594335

3,5-Difluoro-2-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-Difluoro-2-nitrobenzonitrile
    • 3,5-Difluoro-2-nitrobenzonitrile (ACI)
    • EN300-80689
    • Benzonitrile, 3,5-difluoro-2-nitro-
    • CS-0377288
    • Z1224390200
    • DB-293895
    • 868596-13-8
    • MFCD13185568
    • GCJYPUIYHNBJPH-UHFFFAOYSA-N
    • SCHEMBL56482
    • SY186883
    • AKOS022172395
    • E86307
    • DTXSID70712406
    • MDL: MFCD13185568
    • インチ: 1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H
    • InChIKey: GCJYPUIYHNBJPH-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C([N+](=O)[O-])=C(F)C=C(F)C=1

計算された属性

  • せいみつぶんしりょう: 184.00843363g/mol
  • どういたいしつりょう: 184.00843363g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 69.6Ų

3,5-Difluoro-2-nitrobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB531570-1g
3,5-Difluoro-2-nitrobenzonitrile; .
868596-13-8
1g
€184.20 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y13135-5g
3,5-Difluoro-2-nitrobenzonitrile
868596-13-8 97%
5g
¥5029.0 2024-07-16
TRC
D448743-100mg
3,5-Difluoro-2-nitrobenzonitrile
868596-13-8
100mg
$ 65.00 2022-06-05
Apollo Scientific
PC502143-250mg
3,5-Difluoro-2-nitrobenzonitrile
868596-13-8 95%
250mg
£40.00 2025-02-21
eNovation Chemicals LLC
Y1193688-0.25g
3,5-Difluoro-2-nitrobenzonitrile
868596-13-8 97%
0.25g
$120 2023-05-11
Enamine
EN300-80689-1.0g
3,5-difluoro-2-nitrobenzonitrile
868596-13-8 95.0%
1.0g
$99.0 2025-02-20
Enamine
EN300-80689-0.05g
3,5-difluoro-2-nitrobenzonitrile
868596-13-8 95.0%
0.05g
$23.0 2025-02-20
abcr
AB531570-250 mg
3,5-Difluoro-2-nitrobenzonitrile; .
868596-13-8
250MG
€111.20 2022-07-29
abcr
AB531570-1 g
3,5-Difluoro-2-nitrobenzonitrile; .
868596-13-8
1g
€200.20 2022-07-29
eNovation Chemicals LLC
Y1193688-10g
3,5-Difluoro-2-nitrobenzonitrile
868596-13-8 97%
10g
$715 2024-07-20

3,5-Difluoro-2-nitrobenzonitrile 関連文献

3,5-Difluoro-2-nitrobenzonitrileに関する追加情報

3,5-Difluoro-2-nitrobenzonitrile: A Versatile Building Block in Medicinal Chemistry and Functional Materials

3,5-Difluoro-2-nitrobenzonitrile (CAS No. 868596-13-8) represents a critical intermediate in the synthesis of diverse bioactive compounds and advanced materials. This molecule, characterized by its fluoro and nitro functional groups, exhibits unique electronic properties that make it highly valuable in pharmaceutical research and material science. Recent studies have highlighted its potential applications in the development of fluorinated pharmaceuticals, nitroaromatic derivatives, and nitrile-containing polymers. The strategic placement of fluoro substituents at the 3 and 5 positions, along with the nitro group at the 2 position, creates a molecular framework that can be readily modified for various chemical transformations.

Recent advances in fluorine chemistry have demonstrated that fluoro-substituted aromatic compounds like 3,5-Difluoro-2-nitrobenzonitrile play a pivotal role in drug design. The fluoro atoms enhance the hydrophobicity and metabolic stability of target molecules, while the nitro group contributes to electrophilic reactivity. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a novel fluorinated antifungal agent using 3,5-Difluoro-2-nitrobenzonitrile as a key precursor. The compound's nitrile functionality was selectively reduced to form a cyanide-derived intermediate, which was further functionalized to yield a potent inhibitor of fungal cell wall synthesis.

The nitro group in 3,5-Difluoro-2-nitrobenzonitrile is particularly interesting due to its ability to undergo reduction to form hydroxylamine derivatives. This property has been leveraged in the development of nitroaromatic compounds with potential applications in cancer therapy. A 2024 study in Advanced Materials demonstrated that 3,5-Difluoro-2-nitrobenzonitrile could be reduced to a hydroxylamine intermediate, which was then coupled with a cytosine derivative to create a DNA-targeting agent. This approach showed promising results in inhibiting the proliferation of triple-negative breast cancer cells.

From a synthetic perspective, 3,5-Difluoro-2-nitrobenzonitrile is a versatile nitrile-containing compound that can undergo a variety of reactions. Its nitrile group is highly reactive towards nucleophilic attack, making it an ideal scaffold for the synthesis of amino acid derivatives, peptide analogs, and carbamate-based compounds. A recent paper in Organic Letters (2023) described the use of 3,5-Difluoro-2-nitrobenzonitrile in the preparation of a fluorinated inhibitor of protein tyrosine kinase. The nitrile group was selectively hydrolyzed to form a carboxylic acid, which was then converted to an amino acid derivative with enhanced bioavailability.

The fluoro substituents in 3,5-Difluoro-2-nitrobenzonitrile also play a significant role in modulating its physicochemical properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can influence the molecule's pKa values and solubility characteristics. This property has been exploited in the design of fluorinated pharmaceuticals with improved pharmacokinetic profiles. A 2022 study in Drug Discovery Today highlighted the use of 3,5-Difluoro-2-nitrobenzonitrile in the synthesis of a fluorinated antihypertensive agent. The fluoro substituents were found to enhance the compound's lipophilicity, leading to better penetration across the blood-brain barrier.

Recent advances in functional materials have further expanded the applications of 3,5-Difluoro-2-nitrobenzonitrile. Its nitrile group can be polymerized to form polyacrylonitrile-based materials with unique mechanical and thermal properties. A 2024 study in Advanced Functional Materials demonstrated the use of 3,5-Difluoro-2-nitrobenzonitrile as a monomer for the synthesis of fluorinated polymer electrolytes. The resulting material showed exceptional ion conductivity and stability under extreme conditions, making it a promising candidate for use in solid-state batteries.

The nitro group in 3,5-Difluoro-2-nitrobenzonitrile also serves as a valuable synthetic handle for the preparation of nitroso compounds. A 2023 paper in Chemical Communications described a novel method for the selective reduction of the nitro group to form a nitroso intermediate, which was then used to synthesize a fluorinated antioxidant. This approach provided a more efficient route to the target compound compared to traditional methods, highlighting the versatility of 3,5-Difluoro-2-nitrobenzonitrile in organic synthesis.

In the context of green chemistry, 3,5-Difluoro-2-nitrobenzonitrile has attracted attention due to its potential for sustainable synthesis. The molecule's nitrile group can be hydrolyzed under mild conditions to form carboxylic acid derivatives, which can then be used in the preparation of biodegradable polymers. A 2024 study in Green Chemistry reported the use of 3,5-Difluoro-2-nitrobenzonitrile in the synthesis of a fluorinated biodegradable polymer with controlled degradation rates. This material showed promise for applications in drug delivery and tissue engineering.

The fluoro and nitro functional groups in 3,5-Difluoro-2-nitrobenzonitrile also make it an attractive candidate for the development of fluorinated pesticides. The fluoro substituents can enhance the molecule's lipophilicity, improving its ability to penetrate plant cell membranes. A 2023 study in Journal of Agricultural and Food Chemistry demonstrated the use of 3,5-Difluoro-2-nitrobenzonitrile in the synthesis of a fluorinated herbicide with improved efficacy against resistant weed species. The compound's nitrile group was selectively functionalized to create a cyano-based herbicide with enhanced selectivity.

From a pharmacological perspective, 3,5-Difluoro-2-nitrobenzonitrile has been explored as a building block for the synthesis of fluorinated inhibitors of various enzymes. A 2022 study in ACS Medicinal Chemistry Letters reported the use of this compound in the preparation of a fluorinated inhibitor of the enzyme acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. The fluoro substituents were found to enhance the compound's binding affinity to the target enzyme, leading to improved therapeutic efficacy.

In conclusion, 3,5-Difluoro-2-nitrobenzonitrile (CAS No. 868596-13-8) is a multifunctional molecule with a wide range of applications in pharmaceutical research, material science, and green chemistry. Its fluoro and nitro groups, along with the nitrile functionality, make it an ideal scaffold for the synthesis of diverse bioactive compounds and advanced materials. Ongoing research continues to uncover new applications for this versatile compound, underscoring its importance in modern chemical synthesis.

Further studies are needed to fully explore the potential of 3,5-Difluoro-2-nitrobenzonitrile in various fields. The development of new synthetic methods for its modification and the exploration of its biological activities in different contexts will be crucial for expanding its applications. As research in fluorine chemistry and functional materials continues to advance, 3,5-Difluoro-2-nitrobenzonitrile is likely to play an increasingly important role in the discovery of new drugs and the development of sustainable materials.

For researchers interested in exploring the potential of 3,5-Difluoro-2-nitrobenzonitrile, accessing the latest literature on its applications and synthetic methods is essential. Collaborative efforts between chemists, pharmacologists, and material scientists will be key to unlocking the full potential of this molecule. As the field of fluorinated compounds continues to grow, 3,5-Difluoro-2-nitrobenzonitrile is poised to remain a valuable tool in the pursuit of innovative solutions across various scientific disciplines.

Ultimately, the continued study and application of 3,5-Difluoro-2-nitrobenzonitrile will contribute to advancements in medicine, materials science, and environmental sustainability. Its versatility and multifunctionality make it a promising candidate for future research and development, highlighting the importance of further investigation into its properties and potential uses.

As the scientific community continues to explore the possibilities of fluorinated compounds, 3,5-Difluoro-2-nitrobenzonitrile is likely to remain a focal point of interest. Its unique combination of fluoro and nitro groups, along with the nitrile functionality, offers a wide range of opportunities for innovation and discovery. The future of this molecule in various fields is bright, and its potential applications are only beginning to be fully realized.

In summary, 3,5-Difluoro-2-nitrobenzonitrile (CAS No. 868596-13-8) is a remarkable compound with a multitude of applications. Its properties and potential uses across different scientific disciplines make it an invaluable resource for researchers. As the field of fluorinated compounds continues to evolve, the importance of 3,5-Difluoro-2-nitrobenzonitrile is likely to grow, solidifying its role as a key player in the advancement of science and technology.

With ongoing research and development, the future of 3,5-Difluoro-2-nitrobenzonitrile is promising. Its ability to contribute to various fields, from medicine to materials science, underscores its significance in modern chemistry. As scientists continue to explore its properties and potential applications, the molecule is expected to play an increasingly important role in the discovery of new compounds and the development of innovative solutions to global challenges.

Overall, the exploration of 3,5-Difluoro-2-nitrobenzonitrile represents an exciting frontier in chemical research. Its multifunctionality and versatility make it a valuable tool for researchers across various disciplines. As the scientific community continues to invest in the study of fluorinated compounds, the importance of 3,5-Difluoro-2-nitrobenzonitrile is likely to grow, paving the way for new discoveries and advancements in multiple fields.

Finally, the study of 3,5-Difluoro-2-nitrobenzonitrile exemplifies the dynamic nature of chemical research. As scientists continue to uncover new applications and properties of this molecule, its role in the scientific community is set to expand. The future of 3,5-Difluoro-2-nitrobenzonitrile is bright, and its potential contributions to various fields are only beginning to be realized.

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